molecular formula C12H13NO4S B14380939 3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid CAS No. 90136-90-6

3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid

Cat. No.: B14380939
CAS No.: 90136-90-6
M. Wt: 267.30 g/mol
InChI Key: NVCNWPJMMSRQOQ-UHFFFAOYSA-N
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Description

3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid derivative with an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzoic acid with a suitable azetidinone derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is unique due to the presence of both the azetidinone ring and the benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

90136-90-6

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

3-methoxy-2-(2-methylsulfanyl-4-oxoazetidin-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO4S/c1-17-8-5-3-4-7(12(15)16)11(8)13-9(14)6-10(13)18-2/h3-5,10H,6H2,1-2H3,(H,15,16)

InChI Key

NVCNWPJMMSRQOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N2C(CC2=O)SC)C(=O)O

Origin of Product

United States

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